1-(3-Bromophenylsulfonyl)-4-methylpiperazine

Descripción general

Descripción

Physical And Chemical Properties Analysis

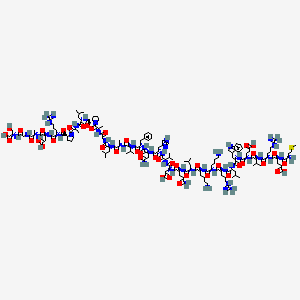

The physical and chemical properties of “1-(3-Bromophenylsulfonyl)-4-methylpiperazine” include a molecular weight of 304.21 g/mol . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, and Complexity are also provided .

Aplicaciones Científicas De Investigación

Nucleophilic Substitution Reactions

Research involving compounds similar to 1-(3-Bromophenylsulfonyl)-4-methylpiperazine, such as 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, demonstrates the utility of nucleophilic substitution reactions in synthesizing complex molecules. These reactions are fundamental in creating new compounds with potential applications in medicinal chemistry and material science (Mishriky & Moustafa, 2013).

Antagonistic Properties

Studies on derivatives of phenylsulfonyl compounds, such as diphenyl sulfoxides, have shown selective antagonistic properties towards muscarinic receptors. This highlights the potential for compounds like 1-(3-Bromophenylsulfonyl)-4-methylpiperazine to be used in the development of new pharmacological agents targeting specific receptors (Kozlowski et al., 2000).

Scaffolds for Combinatorial Chemistry

The synthesis of triazolyl-substituted 3-aminopiperidines from related piperidine building blocks, involving nucleophilic aziridine ring opening and copper-catalyzed Huisgen 1,3-dipolar cycloaddition, demonstrates the potential of using 1-(3-Bromophenylsulfonyl)-4-methylpiperazine as a scaffold in combinatorial chemistry. This approach can lead to the discovery of new drugs and materials (Schramm et al., 2010).

Catalytic Applications

The preparation and characterization of compounds like 1,4-disulfopiperazine-1,4-diium chloride highlight the potential of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine derivatives in catalysis. Such compounds can facilitate various chemical transformations, contributing to the development of more efficient and sustainable chemical processes (Koodehi, Shirini, & Goli-Jolodar, 2017).

Propiedades

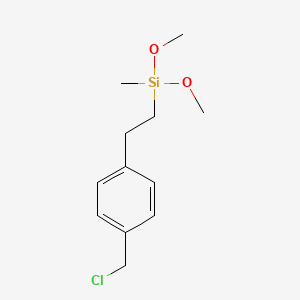

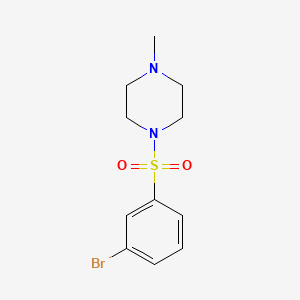

IUPAC Name |

1-(3-bromophenyl)sulfonyl-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2S/c1-13-5-7-14(8-6-13)17(15,16)11-4-2-3-10(12)9-11/h2-4,9H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYSXYLKXIYXHPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651953 | |

| Record name | 1-(3-Bromobenzene-1-sulfonyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromophenylsulfonyl)-4-methylpiperazine | |

CAS RN |

486422-19-9 | |

| Record name | 1-(3-Bromobenzene-1-sulfonyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B599524.png)

![2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B599529.png)